- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coliBiochemical Engineering Journal, 2021, 176, 108188,
Cas no 72-89-9 (Coenzyme A, S-acetate)
Acetyl coenzyme A (acetyl CoA) is a membrane impermeable central metabolic intermediate that participates in the TCA cycle and oxidative phosphorylation metabolic processes Acetyl coenzyme A regulates various cellular mechanisms by providing (the only donor) acetyl groups to target amino acid residues to complete post-translational acetylation of proteins Acetyl coenzyme A is also a key precursor for lipid synthesis
Coenzyme A, S-acetate structure
Coenzyme A, S-acetate Properties
Names and Identifiers
-
- Coenzyme A, S-acetate
- Acetyl coenzyme A
- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
- [14C]-Acetylcholine
- [14C]-Acetyl-Coenzyme A
- [3H]-A
- Acetyl choline ion
- acetylcholine
- acetylcholine cation
- Acetylcholinum
- Acetyl-CoA,Tri-Na
- Acetyl-Coenzyme A
- acetylocholine
- Ach
- Azetylcholin
- Choline acetate (ester)
- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
- S-Acetyl coenzyme A
- Acetyl coenzyme A
- Acetyl CoA
- S-acetylcoenzym A
- acetyl-S-Coenzyme A
- S-Acetylcoenzyme A
- ac-CoA
- acetylcoenzyme-A
- 66874-07-5
- UNII-76Q83YLO3O
- LMFA07050281
- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
- S-acetyl CoA
- acetylCoA
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- C00024
- ACO
- MOLI001840
- HY-114293
- AKOS025311419
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- ac-S-CoA
- S-acetate CoA
- CHEMBL1230809
- D01AWE
- SCHEMBL6086
- DTXSID30992686
- ZSLZBFCDCINBPY-ZSJPKINUSA-N
- S-Acetyl coenzyme A
- S-acetate Coenzyme A
- S-acetyl-CoA
- BDBM50541870
- Q715317
- ACETYL COENZYME A
- S-acetyl-coenzyme A
- C23-H38-N7-O17-P3-S
- acetyl coenzyme-A
- ac-Coenzyme A
- 72-89-9
- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
- acetyl-CoA
- 76Q83YLO3O
- acetyl-S-CoA
- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
- CHEBI:15351
- acetyl coenzyme *a
- GTPL3038
- AcCoA
- l]-
- BDBM213238
- CS-0081944
- EINECS 200-790-9
- ac-S-Coenzyme A
- C23H38N7O17P3S
- MeSH ID: D000105
- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
- NS00016933
- acetyl-CoA tetraanion
- acetyl-coenzyme A(4-)
- AcCoA(4-)
- DB-074639
- +Expand
-
- ZSLZBFCDCINBPY-ZSJPKINUSA-N
- 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
- O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N
Computed Properties
- 809.12600
- 9
- 22
- 20
- 809.126
- 51
- 1380
- 0
- 5
- 0
- 0
- 0
- 1
- _5.6
- 389Ų
Experimental Properties
- 0.94640
- 425.34000
- 1.718
- 1.903
Coenzyme A, S-acetate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Reference
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino KetonesOrganic Letters, 2021, 23(1), 37-41,
Synthetic Circuit 4
Reaction Conditions
1.1R:D-Glucose, S:H2O, 28 h
Reference
- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeastMetabolic Engineering, 2019, 54, 275-284,
Synthetic Circuit 5
Reaction Conditions
1.1S:H2O, 72 h, 37°C
Reference
- Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrateApplied Microbiology and Biotechnology, 2018, 102(19), 8319-8327,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Reference
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and ProteinsOrganic Letters, 2015, 17(18), 4452-4455,
Synthetic Circuit 8
Reaction Conditions
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Reference
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Synthetic Circuit 9
Reaction Conditions
1.1R:
2.12 min, rt
3.1C:9027-46-7
2.12 min, rt
3.1C:9027-46-7
Reference
- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240,
Synthetic Circuit 10
Reaction Conditions
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Reference
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coliJournal of the American Chemical Society, 2011, 133(30), 11399-11401,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Reference
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
Synthetic Circuit 14
Reaction Conditions
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Reference
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-DearoylpaclitaxelJournal of the American Chemical Society, 2009, 131(16), 5994-6002,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1C:1H-Imidazole, S:H2O, 10 min, rt
Reference
- A simple and efficient method to prepare thio-esters in aqueous solutionsTetrahedron Letters, 2005, 46(25), 4307-4310,
Synthetic Circuit 18
Coenzyme A, S-acetate Raw materials
- Sodium acetate
- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)
- trans-Hex-2-enoic acid
- Coenzyme A, S-(3-oxobutanoate)
- Sodium butyrate
- Cysteamine hydrochloride
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
- Coenzyme A Trilithium Salt
- Dimethyl Phosphate Sodium Salt
- D(+)-Glucose
- Coenzyme A, S-(hydrogen propanedioate)
- Coenzyme A sodium salt hydrate
- Adenosine 5'-Triphosphate
- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-
- Coenzyme A
Coenzyme A, S-acetate Preparation Products
- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)
- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)
- Coenzyme A, S-butanoate (2140-48-9)
- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)
- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)
- Adenosine monophosphate (61-19-8)
- 1-Butanol (71-36-3)
- Coenzyme A, S-acetate (72-89-9)
- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)
- Monacolin J (79952-42-4)
- Dihydromonacolin L (86827-77-2)
Coenzyme A, S-acetate Suppliers
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Coenzyme A, S-acetate Related Literature
-
Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812
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Wenhui Ji,Xiao Tang,Wei Du,Yao Lu,Nanxiang Wang,Qiong Wu,Wei Wei,Jie Liu,Haidong Yu,Bo Ma,Lin Li,Wei Huang Chem. Soc. Rev. 2022 51 71
-
3. Leaving group effects in thiolester hydrolysis. Part 2. On the possibility of an elimination–addition (keten) mediated pathway in S-acetylcoenzyme a basic hydrolysis and acetyl transferKenneth T. Douglas,Norbert F. Yaggi,Cynthia M. Mervis J. Chem. Soc. Perkin Trans. 2 1981 171
-
Guangcai Ma,Na Cheng,Hao Su,Yongjun Liu RSC Adv. 2015 5 7781
-
Isabel M. P. L. V. O. Ferreira,Margarida A. Ferreira Analyst 1997 122 1539
-
Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551
-
Nishu Goyal,Hanifah Widiastuti,I. A. Karimi,Zhi Zhou Mol. BioSyst. 2014 10 1043
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Barbara Rohm,Annett Riedel,Jakob P. Ley,Sabine Widder,Gerhard E. Krammer,Veronika Somoza Food Funct. 2015 6 172
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Wanrong Dong,Xiuling Ji,Yuhong Huang,Yaju Xue,Boxia Guo,Dongbo Cai,Shouwen Chen,Suojiang Zhang Green Chem. 2023 25 9069
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Linlin Wang,Kuan Chen,Zilong Wang,Yang Yi,Meng Zhang,Aobulikasimu Hasan,Yi Kuang,Sharpkate Shaker,Rong Yu,Haotian Wang,Haiyang Liu,Min Ye,Xue Qiao Org. Biomol. Chem. 2021 19 7186
72-89-9 (Coenzyme A, S-acetate) Related Products
- 102029-73-2(Acetyl CoA)
- 85-61-0(Coenzyme A)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 108347-97-3(Coenzyme A, S-(hydrogenbutanedioate), sodium salt (9CI))
- 1264-52-4(Coenzyme A, S-octanoate)
- 1763-10-6(Coenzyme A,S-hexadecanoate)
- 1716-06-9(Coenzyme A,S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
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